BenchChemオンラインストアへようこそ!

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile (CAS 2326444-52-2) is a small-molecule N-sulfonylpiperidine derivative with the molecular formula C12H12F2N2O2S and a molecular weight of 286.3 g/mol. The compound features a piperidine core substituted at the 1-position with a 3,5-difluorobenzenesulfonyl group and at the 4-position with a carbonitrile (–CN) moiety.

Molecular Formula C12H12F2N2O2S
Molecular Weight 286.3
CAS No. 2326444-52-2
Cat. No. B2616340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile
CAS2326444-52-2
Molecular FormulaC12H12F2N2O2S
Molecular Weight286.3
Structural Identifiers
SMILESC1CN(CCC1C#N)S(=O)(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H12F2N2O2S/c13-10-5-11(14)7-12(6-10)19(17,18)16-3-1-9(8-15)2-4-16/h5-7,9H,1-4H2
InChIKeyHTKCQDPITJWHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile (CAS 2326444-52-2): Structural Identity, Physicochemical Profile, and Pharmacological Relevance for Procurement Decisions


1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile (CAS 2326444-52-2) is a small-molecule N-sulfonylpiperidine derivative with the molecular formula C12H12F2N2O2S and a molecular weight of 286.3 g/mol [1]. The compound features a piperidine core substituted at the 1-position with a 3,5-difluorobenzenesulfonyl group and at the 4-position with a carbonitrile (–CN) moiety [1]. This substitution pattern places it within a well-established class of aryl sulfonyl piperidines that have demonstrated a range of biological activities, including kinase inhibition, receptor antagonism, and antiproliferative effects [2]. The 3,5-difluoro arrangement on the phenyl ring is a key structural differentiator, as it modulates the electronic character of the sulfonyl linkage and can influence both target binding and metabolic stability relative to non-fluorinated or mono-fluorinated analogs [2]. The compound is actively offered through multiple chemical vendors as a research-grade building block or screening compound, making it accessible for hit-to-lead optimization programs, focused library design, and medicinal chemistry SAR campaigns.

Why Generic Aryl Sulfonyl Piperidines Cannot Substitute for 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile in SAR-Driven Procurement


Within the aryl sulfonyl piperidine scaffold, even subtle modifications to the aryl substitution pattern or the 4-position appendage can produce dramatic shifts in potency, selectivity, metabolic stability, and off-target profiles. The 3,5-difluorobenzenesulfonyl group is not merely a generic electron-withdrawing aryl sulfonyl; the specific placement of two fluorine atoms at the meta positions creates a unique electrostatic and steric environment that cannot be replicated by unsubstituted phenyl, 4-fluoro, or 2,4-difluoro analogs [1]. Furthermore, the 4-carbonitrile group serves as a well-characterized hydrogen bond acceptor and metabolic soft spot blocker, a role that a 4-carboxylic acid, 4-carboxamide, or 4-unsubstituted analog cannot fulfill without fundamentally altering the compound's binding mode, permeability, and ADME profile [2]. Therefore, procurement of a close analog in place of the title compound is unlikely to preserve SAR continuity and risks invalidating ongoing structure-activity relationship studies.

Quantitative Differentiation Evidence for 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile: Comparative Data Against Structural Analogs


3,5-Difluoro vs. Unsubstituted Phenyl Sulfonyl: Enhanced Electron-Withdrawing Character Modulates VEGFR-2 Inhibitory Potency

The Hammett σₘ value for fluorine is +0.34, meaning the 3,5-difluoro substitution pattern imparts a significantly greater electron-withdrawing effect on the sulfonyl group compared to an unsubstituted phenyl (σ = 0). In the context of N-sulfonylpiperidine VEGFR-2 inhibitors, analogues bearing electron-withdrawing substituents on the aryl ring have been shown to exhibit enhanced potency relative to the parent phenylsulfonyl derivative. Specifically, within the series reported by Elgammal et al. (2024), aryl sulfonyl-substituted piperidine compound 8 achieved IC50 values of 3.94 µM (HCT-116), 3.76 µM (HepG-2), and 4.43 µM (MCF-7) [1]. While the reference compound in that study carries a different aryl sulfonyl group, the SAR trend establishes that aryl ring electronics directly translate to antiproliferative potency, and the 3,5-difluoro pattern on the title compound is predicted to confer enhanced inhibitory activity relative to an unsubstituted phenylsulfonyl comparator.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4-Carbonitrile Substituent Positional Advantage: Metabolic Stability vs. 2- and 3-Cyano Isomers in Phenylsulfonyl Piperidine Series

In a related series of 4-(phenylsulfonyl)piperidine 5-HT2A receptor antagonists, direct comparison of the 4-cyano derivative with the corresponding 2-cyano and 3-cyano regioisomers demonstrated that enhanced metabolic stability is obtained exclusively with the cyano group at the 4-position [1]. The 4-cyano derivative (compound 26) was identified as an orally bioavailable, brain-penetrant analogue suitable for in vivo evaluation, whereas the 2- and 3-cyano isomers showed inferior stability profiles [1]. This positional effect is attributed to the differential susceptibility of the cyano group to hydrolytic or reductive metabolism depending on its ring position, with the 4-position providing optimal steric and electronic shielding.

Metabolic Stability Regioisomer Differentiation Drug Metabolism

Antiproliferative Activity in Breast Cancer Cell Lines: Cell Viability Reduction vs. Untreated Controls

In vitro cytotoxicity assessment of the title compound against breast cancer cell lines has demonstrated a reduction in cell viability of up to 63% at elevated concentrations relative to untreated control groups . While the specific breast cancer cell line(s) employed in this experiment are not explicitly stated in the available summary, the result places the compound in a potency range comparable to other N-sulfonylpiperidine anticancer leads. For context, within the VEGFR-2 inhibitor series reported by Elgammal et al., the most potent N-sulfonylpiperidine analog achieved MCF-7 cell viability reductions consistent with an IC50 of 4.43 µM [1]. The 63% cytotoxicity observed for the title compound at high concentrations is consistent with a micromolar-range potency profile typical of this scaffold.

Cancer Biology Cytotoxicity Assay Breast Cancer

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bond Acceptor Count vs. Non-Fluorinated Phenylsulfonyl Analog

The introduction of two fluorine atoms on the phenyl ring increases the calculated LogP (cLogP) by approximately 0.5–0.7 log units compared to the unsubstituted phenylsulfonyl analog 1-(phenylsulfonyl)piperidine-4-carbonitrile (CAS 91567-13-4), while simultaneously increasing the number of hydrogen bond acceptors from 4 to 6 [1]. This dual effect is notable: the modest lipophilicity increase can enhance membrane permeability without pushing the compound into unfavorable LogP ranges (>5), while the additional fluorine-based hydrogen bond acceptors can engage in orthogonal multipolar interactions with protein targets that are not available to the non-fluorinated comparator [1]. The 4-carbonitrile group contributes an additional hydrogen bond acceptor and a strong dipole moment (≈3.9 D for the C≡N bond), which can facilitate ordered water interactions in the binding site [2].

Physicochemical Properties Drug-Likeness Lead Optimization

Optimal Deployment Scenarios for 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile Based on Its Differentiated Evidence Profile


Kinase Inhibitor Hit-to-Lead Optimization with a Preference for 3,5-Difluoro Aryl Sulfonyl Scaffolds

The title compound is well-suited as a starting point or reference analogue in kinase inhibitor programs where the N-sulfonylpiperidine chemotype has been validated. The enhanced electron-withdrawing character of the 3,5-difluorobenzenesulfonyl group, inferred from SAR trends in VEGFR-2 inhibitor series [1], supports its prioritization over non-fluorinated or mono-fluorinated aryl sulfonyl analogs for achieving improved target engagement. Procurement of this specific compound enables direct head-to-head comparison with unsubstituted phenylsulfonyl derivatives to establish the contribution of the difluoro motif to kinase selectivity and cellular potency.

Metabolic Stability Optimization Campaigns Requiring 4-Cyano-Functionalized Piperidines

Based on cross-study evidence that the 4-cyano substituent on piperidine sulfonamides confers superior metabolic stability compared to 2- and 3-cyano regioisomers [2], this compound is appropriate for inclusion in ADME optimization panels. Its procurement is recommended when the project goal is to improve in vitro microsomal stability or oral bioavailability while retaining the sulfonylpiperidine core, as the 4-carbonitrile motif has been linked to successful in vivo progression in related chemical series.

Focused Library Design Around Fluorinated Aryl Sulfonamide Bioisosteres

The compound serves as a key monomer for constructing focused compound libraries that explore the bioisosteric space around the 3,5-difluorophenyl motif. The combination of the 3,5-difluoro pattern with the 4-carbonitrile appendage creates a distinct three-dimensional pharmacophore that can be elaborated through parallel synthesis at the piperidine nitrogen or through diversification of the carbonitrile group. This approach is particularly relevant for projects targeting enzymes or receptors with halogen-binding pockets or those requiring fine-tuning of lipophilicity and hydrogen bond acceptor topology [3].

Breast Cancer Antiproliferative Screening Panels

The preliminary observation of 63% cell viability reduction in breast cancer cell lines at high concentrations supports the compound's inclusion in antiproliferative screening cascades. While this data point requires independent replication and does not yet establish an IC50 value, it provides a biological activity flag that justifies procurement for confirmatory dose-response studies across a panel of breast cancer subtypes (e.g., MCF-7, MDA-MB-231, T-47D) to determine potency, selectivity, and mechanism of action.

Quote Request

Request a Quote for 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.